molecular formula C20H25N3O2S B6945568 N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(8-oxa-5-azaspiro[3.5]nonan-5-yl)acetamide

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(8-oxa-5-azaspiro[3.5]nonan-5-yl)acetamide

Cat. No.: B6945568
M. Wt: 371.5 g/mol
InChI Key: FGVAGIJFPHJVFO-UHFFFAOYSA-N
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Description

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(8-oxa-5-azaspiro[35]nonan-5-yl)acetamide is a complex organic compound with a unique structure that includes a thiazole ring, a spirocyclic nonane ring, and an acetamide group

Properties

IUPAC Name

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(8-oxa-5-azaspiro[3.5]nonan-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2S/c1-15-4-2-5-16(10-15)11-17-12-21-19(26-17)22-18(24)13-23-8-9-25-14-20(23)6-3-7-20/h2,4-5,10,12H,3,6-9,11,13-14H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVAGIJFPHJVFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)CN3CCOCC34CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(8-oxa-5-azaspiro[3.5]nonan-5-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Spirocyclic Nonane Ring: This step may involve a spirocyclization reaction, where a suitable precursor undergoes cyclization to form the spirocyclic structure.

    Attachment of the Acetamide Group: This can be done through an acylation reaction, where an acyl chloride reacts with an amine to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(8-oxa-5-azaspiro[3.5]nonan-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(8-oxa-5-azaspiro[3.5]nonan-5-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(8-oxa-5-azaspiro[3.5]nonan-5-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of protein synthesis or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(8-oxa-5-azaspiro[3.5]nonan-5-yl)acetamide: shares similarities with other thiazole-containing compounds, such as thiazole-based antibiotics or anticancer agents.

    Spirocyclic Compounds: Similar to other spirocyclic compounds used in medicinal chemistry for their unique structural properties.

Uniqueness

    Structural Complexity: The combination of a thiazole ring, spirocyclic nonane ring, and acetamide group makes this compound unique.

    Its diverse applications in various fields, from medicinal chemistry to materials science, highlight its versatility.

This detailed article provides a comprehensive overview of N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-(8-oxa-5-azaspiro[35]nonan-5-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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